molecular formula C12H16OS B8032795 4-[(Cyclopentylsulfanyl)methyl]phenol

4-[(Cyclopentylsulfanyl)methyl]phenol

Cat. No.: B8032795
M. Wt: 208.32 g/mol
InChI Key: AQRDCLDWAVDQKL-UHFFFAOYSA-N
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Description

4-[(Cyclopentylsulfanyl)methyl]phenol (CAS: 1881293-91-9, MFCD29044507) is a phenolic compound featuring a cyclopentylsulfanyl group attached via a methylene bridge to the para position of a phenol ring. Its molecular formula is C₁₂H₁₆OS, with a purity of 95% as reported in commercial catalogs . This compound is of interest in medicinal chemistry and materials science due to the versatility of sulfur-containing groups and the conformational rigidity imparted by the cyclopentyl ring.

Properties

IUPAC Name

4-(cyclopentylsulfanylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c13-11-7-5-10(6-8-11)9-14-12-3-1-2-4-12/h5-8,12-13H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQRDCLDWAVDQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopentylsulfanyl)methyl]phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a cyclopentylsulfanyl methyl group. One common method is the reaction of 4-hydroxybenzyl chloride with cyclopentylthiol in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopentylsulfanyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding cyclopentylmethylphenol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group, facilitated by reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: Quinones.

    Reduction: Cyclopentylmethylphenol derivatives.

    Substitution: Brominated or nitrated phenol derivatives.

Scientific Research Applications

4-[(Cyclopentylsulfanyl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(Cyclopentylsulfanyl)methyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and interactions with biological molecules. The cyclopentylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Purity Molecular Formula Key Substituent(s)
This compound 1881293-91-9 95% C₁₂H₁₆OS Cyclopentylsulfanyl-methyl (para)
4-Cyclopentylphenol 1518-83-8 97% C₁₁H₁₄O Cyclopentyl (para)
3-(Cyclopentylsulfanyl)phenol 1566305-07-4 95% C₁₁H₁₄OS Cyclopentylsulfanyl (meta)
4-(Cyclopentylsulfanyl)phenol 1179516-95-0 95% C₁₁H₁₄OS Cyclopentylsulfanyl (para)
Cyclopropy(4-hydroxyphenyl)methanone 36116-18-4 95% C₁₀H₁₀O₂ Cyclopropyl ketone (para)

Data sourced from commercial chemical catalogs .

Structural and Functional Differences

Compared to 4-(Cyclopentylsulfanyl)phenol, the target compound has an additional methyl group between the sulfur and the aromatic ring, which may reduce steric hindrance near the phenol group. Cyclopropy(4-hydroxyphenyl)methanone replaces the sulfur atom with a ketone and cyclopropyl group, significantly altering electronic properties and hydrogen-bonding capacity.

The methyl spacer in the target compound may improve conformational flexibility relative to direct sulfur-phenol bonding in 4-(Cyclopentylsulfanyl)phenol. The ketone in Cyclopropy(4-hydroxyphenyl)methanone introduces polarity, likely reducing logP compared to sulfur-containing analogues.

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